5-(Benzyloxy)-2-bromophenylboronic acid
Description
5-(Benzyloxy)-2-bromophenylboronic acid is a boronic acid derivative featuring a benzyloxy group at the 5-position and a bromine atom at the 2-position of the phenyl ring. Boronic acids are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science . This compound’s unique substituent arrangement distinguishes it from other phenylboronic acids, influencing its reactivity, stability, and applications.
Properties
Molecular Formula |
C13H12BBrO3 |
|---|---|
Molecular Weight |
306.95 g/mol |
IUPAC Name |
(2-bromo-5-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C13H12BBrO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 |
InChI Key |
PKUBTYQSISRHTA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br)(O)O |
Origin of Product |
United States |
Preparation Methods
Benzylation of 2-Bromo-5-hydroxyphenylboronic Acid
This method introduces the benzyloxy group via nucleophilic substitution on a phenolic precursor.
Procedure :
- Substrate : 2-Bromo-5-hydroxyphenylboronic acid
- Reagents : Benzyl bromide, potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF)
- Conditions : 80°C, 12–16 h under inert atmosphere.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Purity (HPLC) | >95% |
- Competitive protodeboronation under basic conditions necessitates boronate ester protection prior to benzylation.
Bromination of 5-Benzyloxy-2-aminophenylboronic Acid
The Sandmeyer reaction converts an amino group to bromine while retaining the boronic acid functionality.
Procedure :
- Substrate : 5-Benzyloxy-2-aminophenylboronic acid
- Reagents : CuBr₂, NaNO₂, HBr
- Solvent : Aqueous HBr/THF (1:1)
- Conditions : 0–5°C, 2 h.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 55–60% | |
| Byproducts | <5% deboronation |
Miyaura Borylation of 5-Benzyloxy-2-bromoiodobenzene
This palladium-catalyzed method installs the boronic acid group directly.
Procedure :
- Substrate : 5-Benzyloxy-2-bromoiodobenzene
- Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂
- Solvent : 1,4-Dioxane
- Conditions : 90°C, 12 h.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–80% | |
| Catalyst Loading | 3 mol% Pd |
Hydrolysis of 5-Benzyloxy-2-bromophenylboronate Esters
Pinacol boronate esters are hydrolyzed to boronic acids under mild conditions.
Procedure :
- Substrate : 5-Benzyloxy-2-bromophenylboronate pinacol ester
- Reagents : HCl (1M), THF/H₂O (2:1)
- Conditions : 25°C, 4 h.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 90–95% | |
| Purity (NMR) | >98% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Benzylation | 68–72 | >95 | Moderate | High |
| Sandmeyer Bromination | 55–60 | 90–92 | Low | Moderate |
| Miyaura Borylation | 75–80 | >97 | High | High |
| Boronate Hydrolysis | 90–95 | >98 | Low | High |
Critical Considerations
- Steric Effects : The 2-bromo substituent hinders transmetallation in cross-coupling reactions; ligand selection (e.g., SPhos) mitigates this.
- Stability : Storage under inert atmosphere at −20°C prevents protodeboronation.
- Analytical Validation : ¹¹B NMR (δ 28–32 ppm) and HRMS ([M+H]⁺ = 307.14) confirm structure.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-bromophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as Pd/C and hydrogen gas are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the bromine atom yields the corresponding phenylboronic acid.
Substitution: Substitution reactions yield various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-2-bromophenylboronic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: It serves as a probe for studying enzyme activities and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-bromophenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The benzyloxy and bromine substituents can modulate the compound’s reactivity and binding affinity, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Electron-Donating vs. Electron-Withdrawing Groups
- This compound exhibits higher reactivity in microwave-assisted Suzuki reactions under CuI catalysis . Key Difference: Bromine (electron-withdrawing) in 5-(Benzyloxy)-2-bromophenylboronic acid reduces electron density at boron, enhancing stability but requiring harsher reaction conditions for coupling .
2-(Benzyloxy)-5-methylphenylboronic acid (CAS 127972-17-2):
- The methyl group (weakly electron-donating) at the 5-position offers steric protection to the boronic acid group. Its boiling point (448.2°C) and density (1.17 g/cm³) suggest higher volatility than brominated analogs .
- Key Difference : Bromine’s larger atomic radius and polarizability increase molecular weight and dipole interactions, likely improving crystalline stability .
Halogen-Specific Reactivity
- 5-(Benzyloxy)-2-fluorophenylboronic acid :
- Fluorine’s small size and high electronegativity create strong inductive effects, stabilizing the boronic acid but limiting steric hindrance. This compound is more reactive in couplings at mild temperatures compared to brominated analogs .
- Key Difference : Bromine’s lower electronegativity but larger size makes it a better leaving group, enabling sequential cross-coupling or nucleophilic substitution reactions .
Positional Isomerism and Steric Effects
4-Benzyloxy-3-methylphenylboronic acid (CAS 338454-30-1):
(2-(Benzyloxy)-5-methoxyphenyl)boronic acid (CAS 1236768-61-8):
- Methoxy at the 5-position and benzyloxy at the 2-position create electronic synergy, enhancing reactivity in electron-deficient aryl halide couplings. However, the absence of bromine limits its utility in sequential functionalization .
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